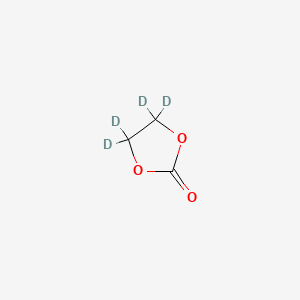

1,3-Dioxolan-2-one-d4

Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. studysmarter.co.uk This substitution acts as a tracer, enabling scientists to follow the path of molecules through complex chemical reactions, biological pathways, and physical processes. studysmarter.co.ukcreative-proteomics.com The most common isotopes used in these studies are stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). studysmarter.co.ukmetwarebio.com

The primary advantage of isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.commusechem.com Deuterium, a stable isotope of hydrogen, is particularly valuable. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a noticeable difference in reaction rates, a phenomenon known as the kinetic isotope effect. This effect provides profound insights into reaction mechanisms. scispace.com Furthermore, because deuterium is non-radioactive, it is safe for a wide range of applications, including long-term metabolic studies. studysmarter.co.ukcreative-proteomics.com

Overview of Deuterated Cyclic Carbonates as Mechanistic Probes and Material Precursors

Cyclic carbonates are a class of organic compounds that have found extensive use as polar aprotic solvents, precursors for polymers, and as components in electrolyte solutions for lithium-ion batteries. whiterose.ac.ukchalmers.se When these molecules are isotopically labeled with deuterium, they become powerful tools for mechanistic studies. scispace.com

In the field of electrochemistry, for instance, the decomposition of electrolyte components at the electrode surface is a critical process that governs battery performance and lifespan. By using deuterated cyclic carbonates, researchers can track the decomposition products and elucidate the complex reactions involved in the formation of the solid electrolyte interphase (SEI). echemi.com Similarly, in polymer science, the kinetics and mechanisms of ring-opening polymerization can be investigated by following the fate of the deuterated monomer. rsc.org The use of deuterated compounds also allows for analysis using neutron scattering techniques, which can reveal detailed information about polymer structure and dynamics.

Specific Research Context of 1,3-Dioxolan-2-one-d4 within Deuterium Science

1,3-Dioxolan-2-one, commonly known as ethylene (B1197577) carbonate (EC), is a cornerstone of modern lithium-ion battery technology. echemi.com Its deuterated analogue, this compound (ethylene carbonate-d4), holds a specific and important place within the broader field of "deuterium science," which seeks to understand and utilize the unique properties of deuterated materials.

The primary research application of this compound is as a mechanistic probe to study the formation and evolution of the SEI layer in lithium-ion batteries. echemi.com The SEI is a passivation layer that forms on the anode during the initial charging cycles and is crucial for the stability and safety of the battery. By substituting hydrogen with deuterium in the ethylene carbonate molecule, scientists can use techniques such as mass spectrometry and vibrational spectroscopy to identify the specific breakdown products originating from the solvent, providing a clearer picture of the SEI's chemical composition and formation mechanism. This knowledge is vital for the rational design of more durable and higher-performance batteries.

Structure

3D Structure

Propriétés

IUPAC Name |

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRUDSVKNLOMY-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661940 | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-63-6 | |

| Record name | 1,3-Dioxolan-2-one-4,4,5,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of Deuterated 1,3 Dioxolan 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. In the context of 1,3-Dioxolan-2-one-d4, various NMR techniques are employed to confirm its identity and assess the extent and position of deuterium (B1214612) incorporation.

While this compound is deuterated, ¹H NMR spectroscopy is crucial for detecting and quantifying any residual, non-deuterated sites. The presence of any small signals in the proton NMR spectrum would indicate incomplete deuteration. For its non-deuterated counterpart, ethylene (B1197577) carbonate, the protons typically appear as a singlet in the ¹H NMR spectrum. researchgate.net In studies of related deuterated compounds, ¹H NMR is used to determine the level of deuteration by comparing the integral of residual proton signals to a known internal standard. rsc.org The chemical shift of the residual protons in this compound would be expected to be similar to that of ethylene carbonate, which is around 4.48 ppm in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net

Table 1: Predicted ¹H NMR Data for Residual Protons in this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.5 | Singlet | Residual C-H protons on the dioxolane ring |

Note: The exact chemical shift can vary depending on the solvent used.

¹³C NMR spectroscopy is instrumental in confirming the carbon framework of this compound. The spectrum will show two distinct signals corresponding to the carbonyl carbon and the two equivalent methylene (B1212753) carbons of the dioxolane ring. The signal for the carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 155 ppm, due to the deshielding effect of the double-bonded oxygens. rsc.org The methylene carbons (-CD2-) will be observed further upfield. In the non-deuterated form, these methylene carbons appear around 69.5 ppm. researchgate.net The coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets, providing further confirmation of deuteration.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155 | Carbonyl Carbon (C=O) |

| ~69 | Methylene Carbons (-CD2-) |

Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions.

²H NMR spectroscopy directly observes the deuterium nuclei, providing definitive proof of deuteration and allowing for the quantification of isotopic purity. A single resonance would be expected for the four equivalent deuterium atoms in this compound. This technique is particularly valuable for studying deuterium exchange reactions, where changes in the ²H NMR spectrum can track the movement of deuterium atoms. In studies of other deuterated compounds, ²H NMR has been used to confirm the presence of deuterons and to elucidate the local environment of the deuterium atoms. acs.org

Multi-dimensional NMR techniques, while often used for more complex molecules, can provide further structural confirmation for this compound.

COSY (Correlation Spectroscopy): In a COSY spectrum of a partially deuterated sample, cross-peaks would indicate scalar coupling between residual protons, which is not expected for the fully deuterated species.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton and carbon signals that are directly bonded. For this compound, the absence of cross-peaks in the HSQC spectrum would confirm the high level of deuteration, as there are no direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. In a sample with residual protons, correlations could be observed between the residual protons and the carbonyl carbon, as well as the adjacent deuterated carbon. These techniques are invaluable for assigning signals in more complex substituted dioxolanone systems. mdpi.commdpi.com

Deuterium Nuclear Magnetic Resonance (2H NMR) for Site-Specific Deuterium Quantification and Exchange Studies

Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic composition of a molecule.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight of 92.09. sigmaaldrich.com This is four mass units higher than the molecular weight of the non-deuterated ethylene carbonate (88.05), confirming the incorporation of four deuterium atoms. The fragmentation pattern can also provide structural information. The NIST Chemistry WebBook provides mass spectral data for the non-deuterated 1,3-Dioxolan-2-one, which can be used as a reference for interpreting the fragmentation of its deuterated analog. nist.govnist.gov

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Assignment |

|---|---|

| 92 | Molecular Ion [M]⁺ |

| Varies | Fragment Ions |

Note: The fragmentation pattern will be specific to the molecule's structure and the ionization energy.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique that produces less fragmentation than traditional Electron Ionization (EI). In CI-MS, a reagent gas is first ionized, which in turn ionizes the analyte molecules through proton transfer or other ion-molecule reactions. This results in the formation of a protonated molecule, [M+H]⁺, which is often the most abundant ion in the spectrum. This technique is particularly useful for determining the molecular weight of compounds. For this compound, with a molecular weight of 92.09 g/mol , CI-MS would be expected to show a prominent peak at m/z 93.10, corresponding to the [M+H]⁺ ion. The reduced fragmentation simplifies the spectrum, making it easier to identify the molecular ion and any isotopic variants.

Pyrolysis-Field Ionization Mass Spectrometry (Py-f.i.m.s.) in Polymer Depolymerization Studies

Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) is a powerful analytical method for studying the thermal decomposition of polymers. researchgate.net In this technique, the polymer is heated rapidly in the absence of oxygen, and the resulting fragments are immediately ionized by a strong electric field. researchgate.net This "soft" ionization method minimizes further fragmentation of the initial pyrolysis products, providing a clear picture of the depolymerization process. researchgate.net

For poly(ethylene carbonate), the polymer derived from 1,3-dioxolan-2-one, Py-FIMS studies show that thermal decomposition primarily yields the cyclic monomer, ethylene carbonate. empowermaterials.comtappi.org This process occurs at temperatures between 140 to 170°C. tappi.org The use of this compound in the synthesis of the polymer would result in deuterated poly(ethylene carbonate). Upon pyrolysis, this deuterated polymer would depolymerize back to this compound. Py-FIMS analysis would detect the evolution of the deuterated monomer, allowing for precise tracking of the depolymerization reaction and investigation of any kinetic isotope effects. This technique is particularly valuable for understanding the stability and degradation pathways of polymers. cnr.it

| Polymer | Decomposition Products | Analytical Technique |

| Poly(ethylene carbonate) | Ethylene carbonate | Pyrolysis-Mass Spectrometry cnr.it |

| Poly(propylene carbonate) | Propylene carbonate | Pyrolysis-Mass Spectrometry empowermaterials.com |

Vibrational Spectroscopy (IR and Raman) for Isotopic Effects and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution, making it a valuable tool for characterizing deuterated molecules like this compound. The substitution of hydrogen with deuterium results in predictable shifts in vibrational frequencies, providing direct evidence of deuteration and insights into molecular structure.

In the IR spectrum of ethylene carbonate, the C=O stretching frequency is a prominent feature. optica.org Studies on protonated ethylene carbonate and its deuterated form have shown distinct shifts in vibrational frequencies upon isotopic substitution. researchgate.net For this compound, the C-D stretching vibrations would appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹) of the non-deuterated compound. Similarly, other vibrational modes involving the deuterated positions will exhibit shifts to lower wavenumbers. Computational simulations can predict these isotopic shifts, aiding in the assignment of spectral bands. researchgate.net

Raman spectroscopy provides complementary information. A complete vibrational assignment for ethylene carbonate has been proposed based on gas-phase band contours and depolarization ratios. scispace.com The spectra of 1,3-dioxolane (B20135), a related compound, have also been extensively studied, with assignments made for its fundamental vibrations. researchgate.netresearchgate.net For this compound, Raman spectroscopy would reveal the symmetric vibrations that are often weak or absent in the IR spectrum, allowing for a more complete understanding of its molecular structure and the effects of deuteration. The isotopic shifts observed in both IR and Raman spectra serve as a definitive signature of the d4-labeling.

| Spectroscopic Technique | Key Information Obtained | Related Molecules Studied |

| Infrared (IR) Spectroscopy | C-D stretching frequencies, isotopic shifts in functional group vibrations | Ethylene Carbonate optica.org, Protonated Ethylene Carbonate researchgate.net |

| Raman Spectroscopy | Symmetric vibrations, complementary structural information | Ethylene Carbonate scispace.com, 1,3-Dioxolane researchgate.netresearchgate.net |

Molecular Rotational Resonance (MRR) Spectroscopy for Enantiopurity and Deuteration Levels

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about molecular structure through the measurement of a molecule's moments of inertia. nih.govresearchgate.net This technique is exceptionally sensitive to isotopic substitution, making it a powerful tool for analyzing deuterated compounds like this compound. nih.govresearchgate.net

MRR can precisely determine the site and level of deuteration within a molecule. rsc.org Because the rotational spectrum is directly dependent on the mass distribution within the molecule, each isotopologue (a molecule differing only in its isotopic composition) has a unique and predictable rotational spectrum. researchgate.net This allows for the unambiguous identification and quantification of different deuterated species in a mixture without the need for chromatographic separation or reference standards. researchgate.net

Furthermore, MRR is a potent method for determining the enantiopurity of chiral molecules, including those that are chiral due to isotopic substitution (enantioisotopomers). nih.govresearchgate.net By using a chiral tag—a small, enantiopure molecule that forms non-covalent complexes with the analyte—diastereomeric complexes are formed that have distinct rotational spectra. nih.govresearchgate.net The relative intensities of the signals from these complexes directly correlate to the enantiomeric excess of the analyte. nih.gov This capability makes MRR an invaluable tool for quality control in the synthesis of enantiopure deuterated compounds. rsc.organsto.gov.au

| Analytical Capability | MRR Method | Key Benefit |

| Deuteration Level Analysis | Direct measurement of rotational spectra | Unambiguous identification and quantification of isotopologues researchgate.netresearchgate.net |

| Enantiopurity Determination | Chiral tag MRR spectroscopy | Accurate measurement of enantiomeric excess for enantioisotopomers nih.govresearchgate.net |

Computational and Theoretical Investigations of 1,3 Dioxolan 2 One D4 Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetic Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving 1,3-dioxolan-2-one and its deuterated analogue, 1,3-Dioxolan-2-one-d4. These computational studies provide valuable insights into the energetic landscapes of chemical transformations, including the characterization of transition states and intermediates.

Analysis of Transition States and Intermediates in Deuterated Systems

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving deuterated 1,3-dioxolan-2-one systems. By optimizing the geometries of reactants, products, and, crucially, the high-energy transition states and transient intermediates that connect them, researchers can construct detailed reaction profiles. For instance, in the context of cycloaddition reactions, DFT can distinguish between different mechanistic pathways, such as stepwise radical-mediated processes and concerted cycloadditions. mdpi.com The modeling data from these calculations, including the relative energies of various transition states, can predict the most likely reaction pathway. mdpi.commdpi.com

In reactions like the formation of cyclic carbonates from epoxides and CO2, DFT studies have been used to propose detailed mechanisms. mdpi.comacs.org These studies identify key intermediates and transition states, revealing the roles of catalysts and the energetics of each step, such as ring-opening and ring-closure. mdpi.comacs.org While direct studies on this compound are not abundant, the principles derived from studies on similar cyclic carbonates are applicable. The substitution of hydrogen with deuterium (B1214612) would primarily affect the vibrational frequencies of C-D bonds compared to C-H bonds, which in turn influences the zero-point energies (ZPE) of the molecule and its transition states. This difference in ZPE is the foundation of the kinetic isotope effect and can alter the relative energies of intermediates and transition states, potentially favoring one reaction pathway over another.

Table 1: Representative Energetic Data from DFT Calculations for Cyclic Carbonate Formation Note: This table is a generalized representation based on typical data from DFT studies on similar, non-deuterated systems, as specific data for this compound is not readily available.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Epoxide + CO2 | 0.0 |

| Transition State 1 | Epoxide Ring Opening | +29.1 |

| Intermediate 1 | Open-chain Alkoxide | -5.2 |

| Transition State 2 | CO2 Insertion | +9.9 |

| Intermediate 2 | Carbonate Intermediate | -15.8 |

| Transition State 3 | Ring Closure | +12.0 |

| Products | Cyclic Carbonate | -20.5 |

Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org Deuteration of 1,3-dioxolan-2-one at the C4 and C5 positions would lead to a secondary kinetic isotope effect (SKIE) in reactions where these C-D bonds are not broken in the rate-determining step. wikipedia.orgprinceton.edu

DFT calculations can predict the magnitude of KIEs by computing the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species. princeton.edu The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary contributor to the KIE. princeton.edu

Normal KIE (kH/kD > 1): Typically observed when the C-H(D) bond is weakened in the transition state. princeton.edu

Inverse KIE (kH/kD < 1): Often occurs when the C-H(D) bond becomes stiffer or more constrained in the transition state, for example, due to changes in hybridization from sp2 to sp3. wikipedia.org

For reactions involving this compound, the magnitude of the SKIE can provide information about the structure of the transition state. wikipedia.org For example, a significant SKIE might indicate a change in the hybridization of the carbon atoms in the ring during the rate-limiting step. wikipedia.org While specific KIE predictions for this compound are not widely published, the theoretical framework is well-established and could be readily applied. princeton.eduuni-koeln.de

Molecular Dynamics (MD) Simulations of Deuterated 1,3-Dioxolan-2-one

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are complementary to the static picture offered by DFT. rsc.orgaps.org

Protolysis Dynamics and Solvent Interactions

MD simulations can be employed to investigate the interaction of this compound with solvent molecules. These simulations can model the formation of hydrogen bonds (or deuterium bonds) and other non-covalent interactions, which can influence the reactivity and conformational preferences of the molecule. helmholtz-berlin.de In the context of protolysis, MD simulations could model the transfer of a deuteron (B1233211) from a donor to the carbonyl oxygen of the dioxolanone ring, providing insights into the initial steps of acid-catalyzed reactions.

The simulations can also reveal the structure of the solvation shell around the molecule. rsc.orghelmholtz-berlin.de By calculating radial distribution functions, it is possible to determine the average distance and coordination number of solvent molecules around specific atoms of this compound. rsc.org This information is crucial for understanding how the solvent environment modulates the molecule's behavior.

Conformational Dynamics and Ring Inversion Processes

The five-membered ring of 1,3-dioxolan-2-one is not planar and can adopt various conformations. MD simulations are particularly well-suited to explore the conformational landscape and the dynamics of interconversion between different conformers. saskoer.caresearchgate.net For the 1,3-dioxolane (B20135) ring, the primary modes of conformational change are pseudorotation and ring inversion. scielo.org.mx

Table 2: Illustrative Conformational Parameters for a 1,3-Dioxolane Ring Note: This table provides a generalized representation of conformational parameters for a five-membered ring system. Specific values for this compound would require dedicated computational studies.

| Conformation | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| Envelope | One atom is out of the plane of the other four. | ~0.0 - 0.5 | O-C-C-O |

| Twist | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | ~0.0 - 0.5 | C-O-C-C |

| Planar (Transition State) | All five ring atoms are in the same plane. | ~2.0 - 4.0 | All ring torsions near 0° |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic properties of molecules like this compound. dergipark.org.trkarazin.ua By solving the electronic Schrödinger equation, these methods can compute various parameters that are directly comparable to experimental spectra.

Calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.tr For this compound, these calculations would predict the chemical shifts of the deuterium and carbon-13 nuclei. The replacement of protons with deuterons would lead to distinct changes in the ¹³C NMR spectrum due to the absence of ¹H-¹³C coupling and the presence of ²H-¹³C coupling, as well as small isotope shifts.

Similarly, vibrational frequencies and infrared (IR) intensities can be calculated with high accuracy. dergipark.org.tr For this compound, the most significant difference compared to its non-deuterated counterpart would be the appearance of C-D stretching and bending modes at lower frequencies than the corresponding C-H modes. These calculations can aid in the assignment of complex experimental IR and Raman spectra. dergipark.org.tr

Furthermore, electronic excitation energies and UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT). karazin.uarsc.org These calculations can identify the nature of electronic transitions (e.g., n→π, π→π) and predict how they might be influenced by deuteration and the solvent environment. rsc.org

Computational Approaches to Predicting Reactivity and Selectivity of Deuterated Cyclic Carbonates

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions involving deuterated compounds. For deuterated cyclic carbonates like this compound, theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, reactivity, and selectivity that are often difficult to probe through experimental means alone. snnu.edu.cnresearchgate.net These computational approaches allow for the detailed examination of transition states, reaction energy profiles, and the influence of isotopic substitution on reaction pathways. snnu.edu.cnnih.gov

DFT calculations are frequently employed to model the reaction mechanisms of cyclic carbonate synthesis and transformation. ulpgc.esmdpi.com For instance, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, computational studies can elucidate the roles of catalysts and cocatalysts. acs.orgshu.ac.uk These studies can map out the entire reaction pathway, including the initial activation of the epoxide, the nucleophilic attack that opens the ring, and the subsequent insertion of CO2 to form the carbonate ring. mdpi.com By calculating the energy barriers associated with each step, researchers can identify the rate-determining step of the reaction. snnu.edu.cn

A significant application of computational modeling in the context of deuterated molecules is the prediction of kinetic isotope effects (KIEs). The substitution of hydrogen with deuterium alters the vibrational frequencies of C-H bonds, which can lead to different reaction rates. DFT calculations can predict the magnitude of these KIEs, offering a way to validate proposed mechanisms against experimental data.

Furthermore, computational studies are instrumental in understanding and predicting the selectivity of reactions involving deuterated cyclic carbonates. In catalytic systems, the subtle electronic and steric differences between substrates can lead to vastly different product distributions. DFT can model the interactions between the substrate, catalyst, and other reagents with high accuracy, helping to explain observed selectivities. acs.org For example, in the gallium-catalyzed synthesis of cyclic carbonates from fully deuterated epoxides, DFT investigations have been used to confirm that the catalysts have lower energetic profiles compared to their non-deuterated analogues, providing a basis for their high activity. shu.ac.uk Ab-initio molecular dynamics (AIMD) simulations can also be used to investigate and quantify the dynamic behavior of these catalytic systems, linking increased molecular fluxionality to enhanced catalytic activity. researchgate.netshu.ac.uk

Research into the manganese-catalyzed hydrogenation of ethylene (B1197577) carbonate has also benefited from computational analysis. Deuterium-labeling studies, supported by DFT calculations, have been used to probe the reaction mechanism. ulpgc.es These investigations revealed that the process involves three distinct catalytic cycles. ulpgc.es Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the transformation of deuterated cyclic carbonates.

The table below summarizes various computational methods and their applications in the study of cyclic carbonates, including deuterated systems.

| Computational Method | System/Reaction Studied | Predicted Properties | Reference |

| DFT (B3LYP) | Synthesis of cyclic carbonates from epoxides and CO2 | Reaction mechanism, role of catalyst, activation barriers | mdpi.com |

| DFT | Manganese-catalyzed hydrogenation of ethylene carbonate | Reaction mechanism, deuterium incorporation pathways | ulpgc.es |

| DFT & AIMD | Gallium-catalyzed synthesis of cyclic carbonates from deuterated epoxides | Energetic profiles, catalytic activity, dynamic behavior | researchgate.netshu.ac.uk |

| DFT | Redox-switchable polymerization of cyclic carbonates with Zinc complexes | Electronic states of catalysts, differences in reaction rates | nih.gov |

| AIMD & NEGF-DFT | Ethylene carbonate decomposition on a Ca metal anode | Charge transport, molecular decomposition, SEI formation | rsc.org |

Applications of 1,3 Dioxolan 2 One D4 in Advanced Research Domains

Mechanistic Elucidation in Chemical Reactions via Isotopic Tracing Experiments

Isotopic tracing is a definitive method for unraveling complex reaction mechanisms. By substituting hydrogen with deuterium (B1214612) in a reactant like 1,3-Dioxolan-2-one, scientists can follow the pathways of atoms and fragments through a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The ring-opening polymerization (ROP) of cyclic carbonates is a primary method for producing polycarbonates, a class of biodegradable and biocompatible polymers. nih.gov However, the ROP of ethylene (B1197577) carbonate can be complex, sometimes involving side reactions like the emission of carbon dioxide, which introduces ether linkages into the polymer chain instead of the desired carbonate linkages. rsc.org

Using 1,3-Dioxolan-2-one-d4 as the monomer allows researchers to precisely monitor the polymerization process. The deuterium labels serve as spectroscopic handles to distinguish the monomer from the resulting polymer segments and to identify intermediate species or side products. Advanced 1D and 2D NMR techniques can provide comprehensive structural analysis of the resulting polymers, confirming the connectivity of the deuterated units and quantifying the ratio of carbonate to ether linkages. rsc.org This detailed mechanistic insight is crucial for designing catalysts and optimizing reaction conditions to achieve high selectivity for polycarbonate formation and to control the polymer's molecular weight and structure. acs.orgresearchgate.net

| Technique | Information Gained Using this compound | Relevance to ROP |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ²H) | Tracking of deuterated monomer conversion, identification of polymer end-groups, and quantification of carbonate vs. ether linkages. rsc.org | Elucidates reaction selectivity, initiator efficiency, and the occurrence of side reactions like decarboxylation. |

| Mass Spectrometry (e.g., MALDI-TOF) | Determination of repeating unit mass and end-group analysis in the final polymer, confirming the incorporation of the deuterated monomer. nih.gov | Verifies the polymerization mechanism (e.g., zwitterionic vs. coordinated) and the structure of the resulting macromolecules. |

Ethylene carbonate is a critical component of the electrolyte in most commercial lithium-ion batteries (LIBs), where it helps form a stable solid electrolyte interphase (SEI) on the anode. azom.comspecificpolymers.com The long-term performance and safety of LIBs are intrinsically linked to the stability of this electrolyte. specificpolymers.com Understanding the degradation mechanisms of electrolyte components is therefore essential for developing longer-lasting and safer batteries.

The reaction of cyclic carbonates with amines (aminolysis) is a key pathway for producing non-isocyanate polyurethanes, which are considered more environmentally friendly alternatives to traditional polyurethanes. The mechanism of this ring-opening reaction determines the structure and properties of the final product.

Employing this compound in aminolysis reactions allows for detailed mechanistic investigations. For instance, by analyzing the position of the deuterium atoms in the resulting hydroxy urethane (B1682113) product, it is possible to determine which carbon-oxygen bond in the cyclic carbonate ring is cleaved during the nucleophilic attack by the amine. This helps to differentiate between potential reaction pathways and understand the influence of catalysts and reaction conditions on the regioselectivity of the ring-opening. researchgate.net This knowledge is fundamental for controlling the structure of the resulting polyhydroxyurethanes and tailoring their properties.

The synthesis of cyclic carbonates from carbon dioxide (CO₂) and epoxides is a prominent example of CO₂ utilization chemistry, turning a greenhouse gas into a valuable chemical feedstock. diva-portal.orgmdpi.com The development of efficient catalysts is central to this process. Isotopic labeling is a powerful technique for deciphering the catalytic cycle and identifying key intermediates. researchgate.net

While direct studies using deuterated CO₂ are common, employing a deuterated substrate like this compound in the reverse reaction (decarboxylation) or in exchange reactions can also provide mechanistic insights. By tracking the deuterium labels, researchers can probe the reversibility of the catalytic steps and understand how the catalyst interacts with the carbonate moiety. This information is crucial for designing more active and selective catalysts for the conversion of CO₂ into useful organic compounds. researchgate.netacs.org

Reaction Mechanisms of Cyclic Carbonate Aminolysis and Rearrangements

Advanced Materials Science and Polymer Research

The unique nuclear properties of deuterium make it invaluable in materials characterization, particularly in techniques that rely on neutron scattering.

Neutron scattering and diffraction are powerful, non-destructive techniques for probing the structure and dynamics of polymers at the molecular level. annualreviews.org Unlike X-rays, which interact with electron clouds, neutrons interact with atomic nuclei. A key advantage of neutrons is their differential scattering cross-section for hydrogen and its isotope, deuterium. acs.org Hydrogen produces strong incoherent scattering, which creates a high background signal, whereas deuterium's scattering is predominantly coherent, yielding clearer structural information. whiterose.ac.uk

By synthesizing polycarbonates using this compound, researchers can create fully deuterated polymer chains. mdpi.com These deuterated materials are ideal for neutron diffraction and small-angle neutron scattering (SANS) experiments. The use of fully deuterated samples minimizes incoherent scattering, significantly improving the signal-to-noise ratio and allowing for the precise determination of structural features like chain conformation, packing in amorphous and crystalline regions, and the morphology of polymer blends. mdpi.comcnrs.fr This level of detail is often inaccessible with other techniques and is essential for understanding the fundamental structure-property relationships in advanced polymer materials. ill.eu

| Neutron Scattering Technique | Advantage of Using Deuterated Polycarbonates | Information Obtained |

|---|---|---|

| Small-Angle Neutron Scattering (SANS) | High scattering contrast and low incoherent background. acs.org | Large-scale structures, polymer chain conformation in melts and solutions, phase separation in polymer blends. annualreviews.org |

| Neutron Diffraction | Access to total structure factor (S(Q)) with minimal background. mdpi.com | Short-range order, inter- and intramolecular correlations, crystalline organization. mdpi.comcnrs.fr |

| Quasi-Elastic Neutron Scattering (QENS) | Ability to distinguish and track the motion of deuterated segments. | Segmental dynamics, diffusion mechanisms (e.g., Rouse and reptation dynamics) in polymer melts. mdpi.com |

Understanding Polymerization-Depolymerization Equilibria

The deuterated compound this compound, also known as ethylene carbonate-d4, serves as a valuable tool in studying the kinetics and mechanisms of polymerization and depolymerization reactions. While direct studies focusing solely on the polymerization-depolymerization equilibrium of this compound are not extensively documented, its non-deuterated counterpart, 1,3-dioxolan-2-one (ethylene carbonate), is widely studied in the context of ring-opening polymerization (ROP) to produce polycarbonates. The principles of these studies can be extended to its deuterated analogue.

In polymerization research, understanding the equilibrium between the monomeric and polymeric states is crucial for controlling the properties of the final material. mdpi.comnih.gov The ring-opening polymerization of cyclic esters and carbonates, such as ethylene carbonate, is often a reversible process. mdpi.com This equilibrium is influenced by factors like monomer concentration, temperature, and the catalyst used. nih.govresearchgate.net

The use of this compound allows researchers to trace the fate of the monomer and polymer units during the reaction. By employing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the incorporation of the deuterated monomer into the polymer chain and its potential release during depolymerization can be monitored with high precision. nih.govnsf.gov

One key area where this compound provides significant insights is in the study of kinetic isotope effects. In a study on the oxidative decomposition of ethylene carbonate on positive electrodes in lithium-ion batteries, the kinetic isotope effect was examined using both non-deuterated ethylene carbonate and its deuterated form, this compound. The observed kinetic isotope ratio (kH/kD) of 2.9 indicated that the cleavage of the C-H bond is the rate-determining step in the reaction. oup.com This type of analysis is critical for understanding reaction mechanisms, which in turn is essential for controlling polymerization and depolymerization processes.

Furthermore, studies on the copolymerization of cyclic carbonates demonstrate the complexity of polymerization kinetics, where the choice of organocatalyst can significantly influence the reaction pathway and the resulting copolymer structure. researchgate.net The use of deuterated monomers in such systems can help elucidate the intricate mechanisms at play.

While the broader field of polymer chemistry extensively investigates polymerization-depolymerization equilibria, the specific application of this compound remains a specialized area of research, primarily leveraged for mechanistic and kinetic studies where isotopic labeling is advantageous. mdpi.comnih.govresearchgate.netnih.gov

Analytical Chemistry and Method Development

In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), the use of stable isotope-labeled internal standards is a gold standard practice for achieving high accuracy and precision. cerilliant.comscioninstruments.comnih.gov this compound is an ideal deuterated internal standard for the quantification of its non-deuterated analogue, ethylene carbonate. sigmaaldrich.cominvivochem.comcdnisotopes.com

The Role of Internal Standards in Mass Spectrometry

Mass spectrometry is a highly sensitive analytical technique, but it can be susceptible to variations that affect the accuracy of quantification. scioninstruments.com These variations can arise from the sample matrix, the sample preparation process (such as extraction and derivatization), and instrumental factors like ionization efficiency and detector response. cerilliant.comscioninstruments.com An internal standard is a compound that is added in a known amount to the sample before analysis. It helps to correct for these variations because it is chemically very similar to the analyte of interest and therefore behaves similarly during the analytical process. scioninstruments.comnih.gov

Advantages of Deuterated Internal Standards

Stable isotope-labeled compounds, such as this compound, are the preferred choice for internal standards in mass spectrometry for several reasons:

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. cerilliant.com This means they co-elute during chromatographic separation and have similar ionization efficiencies in the mass spectrometer.

Mass Differentiation: Despite their similarities, the deuterated standard has a different mass-to-charge ratio (m/z) from the analyte due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard. cerilliant.com

Correction for Matrix Effects: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a common problem in mass spectrometry. scioninstruments.comnih.gov Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification. scioninstruments.com

The table below summarizes the key properties of this compound that make it a suitable internal standard.

| Property | Value | Reference |

| Chemical Formula | C₃D₄O₃ | sigmaaldrich.com |

| Molecular Weight | 92.09 | sigmaaldrich.comcdnisotopes.com |

| Isotopic Purity | Typically ≥ 98 atom % D | sigmaaldrich.comcdnisotopes.com |

| Mass Shift | M+4 | sigmaaldrich.com |

The quantification of ethylene carbonate is important in various applications, such as in the manufacturing of lithium-ion batteries where it is a key component of the electrolyte. cromlab-instruments.es The use of this compound as an internal standard ensures the reliability of these measurements.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification, especially for trace analysis. nist.govup.ac.za It is considered a primary ratio method of measurement by the Consultative Committee for Amount of Substance (CCQM). up.ac.za The use of this compound is central to the application of IDMS for the trace analysis of ethylene carbonate.

The Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (ethylene carbonate). nist.govup.ac.za After the spike is thoroughly mixed with the sample to ensure isotopic equilibration, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio. up.ac.za By knowing the amount of spike added and the measured isotope ratio, the initial amount of the analyte in the sample can be calculated with high accuracy. nist.gov

A significant advantage of IDMS is that after the spike and analyte have equilibrated, any loss of the analyte during sample preparation and analysis does not affect the accuracy of the measurement, as the isotope ratio remains unchanged. up.ac.za

Application in Trace Analysis

The quantification of trace levels of ethylene carbonate can be crucial in various contexts, such as monitoring its presence as an impurity or a degradation product. For example, in the study of battery electrolytes, the formation of trace amounts of different chemical species can significantly impact battery performance and safety. rsc.org Similarly, in environmental analysis or food chemistry, the detection and quantification of trace compounds are often necessary. acs.org

The high sensitivity and specificity of IDMS make it particularly well-suited for these applications. The use of this compound as the isotopic standard in IDMS for the analysis of ethylene carbonate allows for:

High Accuracy and Precision: IDMS is capable of providing highly accurate and precise results, with low measurement uncertainty. nist.gov

High Sensitivity: The technique can detect and quantify very low concentrations of the analyte, often at the parts-per-billion (ppb) or parts-per-trillion (ppt) level. nih.gov

Reduced Matrix Interference: Similar to its use as an internal standard, the isotopic analogue helps to mitigate the effects of the sample matrix. up.ac.za

A study on the quantitative analysis of 2-n-nonyl-1,3-dioxolane (B1664093) in human serum demonstrated the effectiveness of stable-isotope dilution gas chromatography-mass spectrometry, achieving a low limit of quantitation and high accuracy and precision. nih.gov This highlights the potential of using a similar IDMS approach with this compound for the trace analysis of ethylene carbonate in complex biological or chemical matrices.

The table below outlines the key parameters in an IDMS experiment for the quantification of ethylene carbonate using this compound.

| Parameter | Description |

| Analyte | Ethylene Carbonate (1,3-Dioxolan-2-one) |

| Isotopic Standard (Spike) | This compound |

| Measurement Technique | Mass Spectrometry (e.g., GC-MS, LC-MS) |

| Measured Value | Isotope ratio of the analyte and the standard |

| Calculated Value | Concentration of the analyte in the original sample |

Future Directions and Emerging Research Avenues for Deuterated 1,3 Dioxolan 2 One

Development of Next-Generation Stereoselective Deuteration Methodologies

The selective incorporation of deuterium (B1214612) into specific molecular positions is crucial for its effective use in mechanistic studies and for creating materials with tailored properties. Current methods for producing deuterated organic molecules can sometimes result in isotopic mixtures that are difficult to separate. marquette.edu

Future research is expected to focus on developing more precise and efficient stereoselective deuteration techniques for cyclic carbonates like 1,3-dioxolan-2-one. Emerging strategies include:

Catalytic Transfer Hydrodeuteration: This technique offers a promising avenue for site-selective and chemo-selective deuteration. marquette.edu It utilizes readily available and inexpensive deuterium donors, avoiding the need for highly flammable deuterium gas. marquette.edu Research in this area will likely involve the design of novel catalysts that can achieve high levels of stereocontrol, allowing for the precise placement of deuterium atoms within the 1,3-dioxolan-2-one ring.

Enzymatic Deuteration: Biocatalysis presents a green and highly selective alternative for deuterium incorporation. nih.gov A photodecarboxylase from Chlorella variabilis NC64A has been engineered to catalyze the decarboxylative deuteration of various carboxylic acids using D₂O as the deuterium source. nih.gov Future work could explore the possibility of adapting such enzymatic systems for the stereospecific deuteration of cyclic carbonate precursors or the direct modification of the 1,3-dioxolan-2-one molecule.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): HIE reactions, often catalyzed by transition metals like iridium, palladium, or rhodium, are a powerful method for site-selective deuteration. snnu.edu.cn Developing new ligand systems for these metal catalysts could lead to higher selectivity and efficiency in the deuteration of cyclic carbonates. snnu.edu.cn

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the reaction pathways and intermediates involved in processes utilizing 1,3-Dioxolan-2-one-d4 is critical for optimizing these reactions. Advanced in-situ spectroscopic techniques are becoming indispensable for real-time monitoring.

| Spectroscopic Technique | Application in Monitoring Deuterated Compounds |

| NMR Spectroscopy | Enables simultaneous structure identification and quantification, providing insights into reaction kinetics and mechanisms. acs.org Benchtop NMR is increasingly used for in-situ reaction monitoring. acs.org |

| Infrared (IR) Spectroscopy | A powerful tool for monitoring changes in chemical bonding and identifying functional groups of intermediates formed during a reaction. frontiersin.org |

| Raman Spectroscopy | Offers real-time monitoring of catalyst surface structure changes and the formation of reaction intermediates under actual reaction conditions. rsc.org |

| Mass Spectrometry | When coupled with other techniques like NMR, it provides a multi-faceted view of process understanding and control. acs.org |

Future research will likely see a greater integration of these techniques. For example, combining in-situ NMR and Raman spectroscopy could provide a comprehensive picture of both the solution-phase and surface-level changes occurring during reactions involving this compound. This is particularly relevant for studying its role in electrolyte solutions for batteries, where understanding the formation of the solid electrolyte interphase (SEI) is crucial.

Synergistic Integration of Computational and Experimental Approaches for Predictive Modeling

The combination of computational modeling and experimental validation is a powerful strategy for accelerating research and development. Density Functional Theory (DFT) calculations, for instance, can be used to predict reaction barriers and elucidate the formation mechanisms of products in reactions involving cyclic carbonates. rsc.org

Future directions in this area will focus on:

Developing more accurate predictive models: By combining experimental data from techniques like NMR and IR spectroscopy with computational simulations, researchers can refine their models to better predict the behavior of this compound in various chemical environments. aip.org

Simulating complex systems: Molecular dynamics (MD) simulations can be employed to study the diffusion and transport properties of deuterated electrolytes in batteries, providing insights into ion mobility and the structure of the electrolyte solution. aip.org

Guiding experimental design: Computational screening of different catalysts and reaction conditions can help to identify the most promising avenues for experimental investigation, saving time and resources.

Expansion of Research Applications in Novel Energy and Polymer Technologies

The unique properties of deuterated compounds make them attractive for a range of applications, particularly in the fields of energy storage and polymer science.

Energy Technologies:

1,3-Dioxolan-2-one, or ethylene (B1197577) carbonate, is a key component of electrolytes in lithium-ion batteries. pharmaffiliates.com Deuterated ethylene carbonate can serve as a valuable tool for studying the degradation mechanisms of these electrolytes and the formation of the SEI layer on the anode. The altered vibrational frequencies of the C-D bonds compared to C-H bonds can be probed using techniques like IR and Raman spectroscopy to gain a deeper understanding of the chemical reactions occurring at the electrode-electrolyte interface. This knowledge is critical for developing longer-lasting and safer batteries.

Polymer Technologies:

Deuterated polymers, synthesized using monomers like this compound, have several important applications:

Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated polymers invaluable for studying the structure and dynamics of polymer chains using neutron scattering techniques. resolvemass.ca

Studying Degradation Pathways: Deuterated polymers can be used to investigate the degradation mechanisms of biodegradable materials, contributing to the development of more sustainable plastics. resolvemass.ca

Enhanced Stability: The substitution of hydrogen with deuterium can lead to enhanced thermal and oxidative stability in polymers due to the stronger C-D bond. resolvemass.ca Future research could explore the synthesis of novel polymers from this compound with improved properties for various applications.

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity 1,3-Dioxolan-2-one-d4, and how is its structural integrity confirmed?

Answer:

this compound (deuterated ethylene carbonate) is synthesized via isotopic exchange or deuterated precursor reactions. For example, deuterated ethylene glycol or carbonyl chloride-d4 may be reacted under controlled conditions to ensure deuterium incorporation at specific positions . Structural confirmation relies on spectroscopic techniques:

- NMR : Deuterium enrichment (98 atom % D) reduces proton signals, simplifying <sup>1</sup>H NMR interpretation while enhancing <sup>13</sup>C NMR clarity for carbonyl and ring carbons .

- Mass Spectrometry : High-resolution MS validates molecular weight (92.09 g/mol) and isotopic distribution .

- IR Spectroscopy : Confirms retention of key functional groups (e.g., carbonyl stretch ~1800 cm⁻¹) .

Advanced: How does deuteration in this compound influence kinetic isotope effects (KIEs) in ring-opening reactions?

Answer:

Deuteration alters reaction kinetics due to mass differences in C-D vs. C-H bonds. For example:

- Nucleophilic Ring-Opening : Deuterated carbons exhibit slower bond cleavage, providing measurable KIEs (e.g., ) in reactions with amines or alkoxides. This aids mechanistic studies of transition states .

- Catalytic Processes : Deuterated substrates can reduce activation energy in metal-catalyzed reactions (e.g., palladium-mediated carboxylation), where isotopic labeling helps track regioselectivity .

Methodological Tip : Use competitive experiments with non-deuterated analogs to quantify KIEs via GC-MS or <sup>13</sup>C NMR .

Basic: What protocols ensure the stability and isotopic fidelity of this compound during storage and handling?

Answer:

- Storage : Store under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis or isotopic exchange. Use airtight glass vials to prevent moisture ingress .

- Handling : Conduct reactions in anhydrous solvents (e.g., deuterated DMF or THF) to preserve deuterium content. Avoid prolonged exposure to acidic/basic conditions, which accelerate deuterium loss .

Advanced: How can this compound be utilized in mechanistic studies of CO₂ fixation or polymer chemistry?

Answer:

- CO₂ Capture : As a deuterated cyclic carbonate, it serves as a model for studying CO₂ insertion into metal complexes (e.g., zinc catalysts). Isotopic labeling enables precise tracking of CO₂ binding sites via <sup>13</sup>C NMR .

- Polymer Synthesis : In ring-opening polymerization (ROP), deuterated monomers help elucidate chain-propagation kinetics. For example, <sup>2</sup>H NMR monitors deuterium distribution in polycarbonate backbones .

Basic: What analytical criteria define the chemical and isotopic purity of this compound?

Answer:

- Isotopic Purity : ≥98 atom % D, verified by mass spectrometry (e.g., isotopic peak ratio at m/z 92.09 ± 0.01) .

- Chemical Purity : ≥99% (by CP), assessed via:

Advanced: What strategies resolve contradictions in reactivity data between deuterated and non-deuterated ethylene carbonate derivatives?

Answer:

- Controlled Parallel Experiments : Compare reaction rates and byproducts under identical conditions (solvent, temperature, catalyst) to isolate isotopic effects .

- Computational Modeling : Density functional theory (DFT) simulations predict KIEs and transition-state geometries, clarifying discrepancies in experimental data .

- Cross-Validation : Use multiple deuterated analogs (e.g., site-specific deuteration) to differentiate electronic vs. steric isotope effects .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release volatile deuterated compounds .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How does deuteration in this compound enhance sensitivity in metabolic tracer studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.